

N-Benzyllinoleamide: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	N-Benzyllinoleamide	
Cat. No.:	B593445	Get Quote

Introduction

N-Benzyllinoleamide is a naturally occurring fatty acid amide found in plants such as Lepidium meyenii (maca) and Heliopsis helianthoides.[1] It has garnered significant interest within the scientific community for its potential therapeutic properties, primarily as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain. Furthermore, emerging research has identified its role as an inhibitor of the NF-κB signaling pathway and an activator of the Nrf2 pathway, suggesting a multi-faceted mechanism of action with implications for a range of pathological conditions. This technical guide provides a comprehensive overview of **N-Benzyllinoleamide**, including its chemical properties, pharmacological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

N-Benzyllinoleamide, also known as (9Z,12Z)-N-benzyloctadeca-9,12-dienamide, is characterized by the following properties:



Property	Value	Source
CAS Number	18286-71-0	[1][2][3][4]
Molecular Formula	C25H39NO	
Molecular Weight	369.6 g/mol	_
Appearance	White to off-white solid	_
Solubility	Soluble in DMF, DMSO, and Ethanol (all at 30 mg/mL)	

Pharmacological Activity

N-Benzyllinoleamide exhibits a range of biological activities, with the most prominent being its effects on key signaling pathways involved in inflammation and oxidative stress.

Inhibition of Soluble Epoxide Hydrolase (sEH)

N-Benzyllinoleamide is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, **N-Benzyllinoleamide** increases the bioavailability of EETs, thereby exerting anti-inflammatory and analgesic effects.

Modulation of NF-κB and Nrf2 Pathways

In addition to its effects on sEH, **N-Benzyllinoleamide** has been shown to inhibit the proinflammatory NF-κB signaling pathway and activate the antioxidant Nrf2 pathway. Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators. Conversely, activation of Nrf2 promotes the expression of antioxidant and cytoprotective genes, thereby protecting cells from oxidative damage.

Quantitative Pharmacological Data

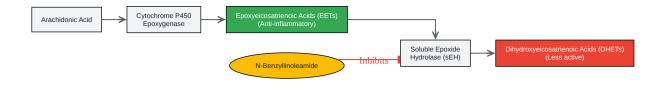
The following table summarizes the key quantitative data regarding the pharmacological activity of **N-Benzyllinoleamide**.



Parameter	Species	Value	Reference
sEH Inhibition (IC50)	Human	0.155 μΜ	
Rat	0.041 μΜ		
Mouse	0.044 μΜ		
FAAH Inhibition (IC50)	Human	10.8 μΜ	-
NF-kB Inhibition (IC50)	Murine Neuroblastoma Cells	8.80 μΜ	
Nrf2 Activation (EC50)	Murine Neuroblastoma Cells	35.24 μM	
In vivo Efficacy	Mouse model of LPS- induced inflammatory pain	Increased paw withdrawal threshold at 100 mg/kg	-

Signaling Pathways and Mechanisms of Action

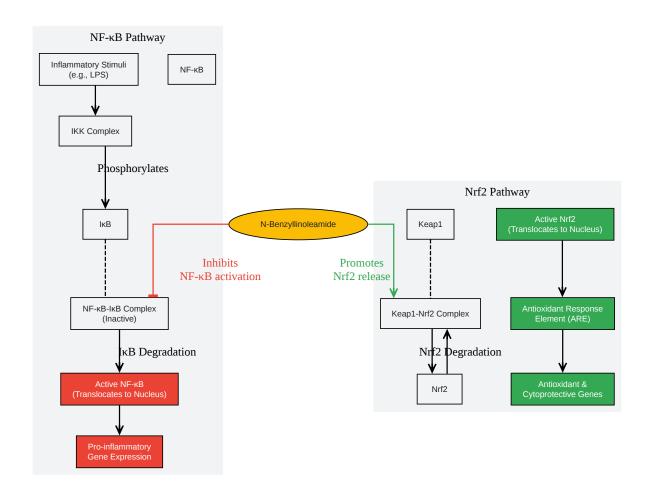
The following diagrams illustrate the key signaling pathways modulated by **N-Benzyllinoleamide**.



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Figure 1: Mechanism of sEH Inhibition by **N-Benzyllinoleamide**.





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Figure 2: Modulation of NF-κB and Nrf2 Pathways by **N-Benzyllinoleamide**.

Experimental Protocols



The following are detailed methodologies for key experiments involving **N-Benzyllinoleamide**.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **N-Benzyllinoleamide** against human, rat, and mouse sEH.

Methodology:

- Enzyme Source: Recombinant human, rat, and mouse sEH are expressed in and purified from a baculovirus/insect cell system.
- Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC), is used.
- Assay Buffer: The assay is typically performed in a buffered solution (e.g., Bis-Tris/HCl buffer, pH 7.0) containing a carrier protein like bovine serum albumin (BSA).
- Procedure: a. N-Benzyllinoleamide is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. b. The enzyme solution is pre-incubated with different concentrations of N-Benzyllinoleamide or vehicle control for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is initiated by the addition of the fluorescent substrate (CMNPC). d. The hydrolysis of CMNPC by sEH generates a fluorescent product, which is monitored kinetically using a fluorescence plate reader (e.g., excitation at 330 nm, emission at 465 nm).
- Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by non-linear regression analysis of the concentration-response curve.

NF-κB Inhibition Assay

Objective: To assess the ability of **N-Benzyllinoleamide** to inhibit NF-κB activation in a cellular context.

Methodology:



- Cell Line: A suitable cell line, such as Neuro2a murine neuroblastoma cells, is used.
- Transfection: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
- Treatment: Transfected cells are pre-treated with various concentrations of N-Benzyllinoleamide or vehicle control for a defined period (e.g., 1 hour).
- Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
- Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nrf2 Activation Assay

Objective: To evaluate the potential of **N-Benzyllinoleamide** to activate the Nrf2 antioxidant pathway.

Methodology:

- Cell Line and Transfection: Similar to the NF-kB assay, a cell line (e.g., Neuro2a) is transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) linked to a reporter gene (e.g., luciferase).
- Treatment: Transfected cells are treated with various concentrations of N-Benzyllinoleamide or a known Nrf2 activator as a positive control for a specified duration (e.g., 24 hours).
- Luciferase Assay: Following treatment, cells are lysed, and the luciferase activity is measured.
- Data Analysis: The fold-induction of luciferase activity relative to the vehicle-treated control is calculated. The EC50 value, representing the concentration of N-Benzyllinoleamide that



produces 50% of the maximal response, is determined from the dose-response curve.

In Vivo Inflammatory Pain Model

Objective: To investigate the analgesic effects of **N-Benzyllinoleamide** in an animal model of inflammatory pain.

Methodology:

- Animal Model: A common model is the lipopolysaccharide (LPS)-induced inflammatory pain model in mice.
- Drug Administration: **N-Benzyllinoleamide** is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle only.
- Induction of Inflammation: A local inflammatory response is induced by injecting LPS into the paw of the mice.
- Behavioral Testing: The pain response is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at different time points after LPS injection.
- Data Analysis: The paw withdrawal thresholds of the N-Benzyllinoleamide-treated group
 are compared to those of the vehicle-treated control group using appropriate statistical tests
 (e.g., two-way ANOVA followed by a post-hoc test). An increase in the paw withdrawal
 threshold indicates an analgesic effect.





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Figure 3: General Experimental Workflow for **N-Benzyllinoleamide** Evaluation.



Conclusion

N-Benzyllinoleamide is a promising natural product with well-defined mechanisms of action targeting key pathways in inflammation and oxidative stress. Its ability to inhibit sEH and NF-κB while activating Nrf2 makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory and pain-related disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

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